molecular formula C26H18N4O7 B14313617 Benzamide, N,N'-(oxydi-4,1-phenylene)bis[3-nitro- CAS No. 111256-75-8

Benzamide, N,N'-(oxydi-4,1-phenylene)bis[3-nitro-

Cat. No.: B14313617
CAS No.: 111256-75-8
M. Wt: 498.4 g/mol
InChI Key: QJBXLWSXFIFIBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzamide, N,N’-(oxydi-4,1-phenylene)bis[3-nitro-: is a complex organic compound characterized by its unique structure, which includes benzamide groups connected through an oxydi-4,1-phenylene linkage with nitro substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N,N’-(oxydi-4,1-phenylene)bis[3-nitro- involves multiple steps, typically starting with the preparation of the intermediate compounds. One common method involves the nitration of benzamide derivatives followed by coupling reactions to form the final product. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to achieve the required purity levels for industrial applications.

Chemical Reactions Analysis

Types of Reactions: Benzamide, N,N’-(oxydi-4,1-phenylene)bis[3-nitro- undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under specific conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzamide groups can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents or nucleophiles under controlled conditions.

Major Products Formed:

    Oxidation: Formation of nitrobenzamide derivatives.

    Reduction: Formation of aminobenzamide derivatives.

    Substitution: Formation of various substituted benzamide derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: Benzamide, N,N’-(oxydi-4,1-phenylene)bis[3-nitro- is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound can be used to study the effects of nitro and benzamide groups on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets.

Industry: In the industrial sector, Benzamide, N,N’-(oxydi-4,1-phenylene)bis[3-nitro- can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which Benzamide, N,N’-(oxydi-4,1-phenylene)bis[3-nitro- exerts its effects depends on the specific application. In chemical reactions, the nitro groups can act as electron-withdrawing groups, influencing the reactivity of the benzamide moieties. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

  • N,N’-(Oxydi-4,1-phenylene)bis(2-nitrobenzamide)
  • N,N’-(Oxydi-4,1-phenylene)bis(4-aminobenzamide)
  • N,N’-(Oxydi-4,1-phenylene)bis(4-nitrobenzamide)

Uniqueness: Benzamide, N,N’-(oxydi-4,1-phenylene)bis[3-nitro- is unique due to the specific positioning of the nitro groups and the oxydi-4,1-phenylene linkage. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

CAS No.

111256-75-8

Molecular Formula

C26H18N4O7

Molecular Weight

498.4 g/mol

IUPAC Name

3-nitro-N-[4-[4-[(3-nitrobenzoyl)amino]phenoxy]phenyl]benzamide

InChI

InChI=1S/C26H18N4O7/c31-25(17-3-1-5-21(15-17)29(33)34)27-19-7-11-23(12-8-19)37-24-13-9-20(10-14-24)28-26(32)18-4-2-6-22(16-18)30(35)36/h1-16H,(H,27,31)(H,28,32)

InChI Key

QJBXLWSXFIFIBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.